molecular formula C7H3Cl3O2 B6261371 3,5-dichlorophenyl chloroformate CAS No. 128203-09-8

3,5-dichlorophenyl chloroformate

Cat. No.: B6261371
CAS No.: 128203-09-8
M. Wt: 225.5
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Description

Academic Significance and Context within Chloroformate Chemistry

Chloroformates are a class of organic compounds that serve as important reagents and building blocks in organic synthesis. kobe-u.ac.jp They are generally prepared from the reaction of phosgene (B1210022) or a phosgene equivalent with an alcohol. kobe-u.ac.jp The reactivity of the chloroformate group makes it a valuable tool for introducing a carbonyl group and for the formation of carbonates and carbamates. kobe-u.ac.jp

3,5-Dichlorophenyl chloroformate, a specific member of this class, offers unique electronic and steric properties due to the presence of two chlorine atoms on the phenyl ring. These chlorine atoms are electron-withdrawing, which influences the reactivity of the chloroformate functional group. This makes it a subject of academic interest for studying reaction mechanisms and for its potential use as a derivatizing agent.

Research Trajectory and Historical Perspectives on Dichlorophenyl Moieties in Organic Synthesis

The dichlorophenyl moiety is a common structural feature in a variety of organic molecules, including pharmaceuticals and agrochemicals. The presence of chlorine atoms can significantly alter the physical, chemical, and biological properties of a molecule. For instance, the position of the chlorine atoms on the phenyl ring can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Historically, research into dichlorophenyl-containing compounds has been driven by the desire to develop new molecules with specific functionalities. The synthesis of various isomers of dichlorophenol, a precursor to compounds like this compound, has been a focus of study. nih.gov The development of synthetic methods to introduce the dichlorophenyl group into complex molecules remains an active area of research. researchgate.netnih.gov

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound and related compounds extend across various disciplines within the chemical sciences. In medicinal chemistry, the dichlorophenyl group is often incorporated into drug candidates to enhance their efficacy or to modulate their pharmacokinetic properties. nih.gov

In analytical chemistry, chloroformates, including fluorinated analogs, have been developed as derivatizing agents to improve the detection of polar analytes by gas chromatography-mass spectrometry (GC-MS). nih.gov While not specifically this compound, this highlights the potential utility of such compounds in analytical methods. The reactivity of the chloroformate allows for the tagging of molecules with specific functional groups, facilitating their separation and identification.

The study of reaction kinetics and mechanisms also benefits from the use of compounds like this compound. The well-defined substitution pattern on the aromatic ring allows for systematic investigations into how electronic effects influence reaction rates and pathways. researchgate.net

Properties of this compound

PropertyValue
Molecular Formula C₇H₃Cl₃O₂
Molecular Weight 225.46 g/mol
CAS Number 128203-09-8 bldpharm.com
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)OC(=O)Cl nih.gov
InChI Key XEFUJGURFLOFAN-UHFFFAOYSA-N nih.gov

Properties

CAS No.

128203-09-8

Molecular Formula

C7H3Cl3O2

Molecular Weight

225.5

Purity

85

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Dichlorophenyl Chloroformate and Its Precursors/derivatives

Phosgenation and Non-Phosgenation Routes

The conversion of phenols to their corresponding chloroformates is a fundamental transformation, traditionally accomplished using the highly toxic phosgene (B1210022) gas. Modern methods, however, increasingly rely on safer alternatives.

The synthesis of aryl chloroformates, including 3,5-dichlorophenyl chloroformate, is primarily achieved through the reaction of the corresponding phenol (B47542) with a carbonylating agent. The choice of agent and reaction conditions often depends on the scale of the operation.

Industrial Scale: On an industrial level, the direct reaction of a phenol with phosgene (COCl₂) is a well-established method. rsc.org This process is typically conducted in the liquid phase at elevated temperatures, ranging from 80°C to 160°C. To facilitate the reaction with less reactive phenols, catalysts such as organic phosphorus compounds (e.g., triphenylphosphine) may be employed. google.com Another approach involves first converting the phenol to a more reactive alkali metal phenoxide before introducing phosgene in an organic solvent. justia.com Due to the high toxicity and gaseous nature of phosgene, stringent safety protocols and specialized equipment are mandatory for its large-scale use.

Laboratory Scale: In a laboratory setting, the use of hazardous phosgene gas is largely avoided. Safer, solid, or liquid phosgene surrogates are preferred. google.com Triphosgene (B27547), a stable crystalline solid, is a common choice. The reaction involves adding a solution of the phenol (like 3,5-dichlorophenol) to a mixture of triphosgene, a base (e.g., sodium carbonate), and a catalyst (e.g., dimethylformamide) in an organic solvent such as toluene. justia.com This method is efficient and proceeds under milder conditions, typically between 0°C and ambient temperature, offering excellent yields of the desired aryl chloroformate. google.comjustia.com

Table 1: Comparison of Industrial vs. Laboratory Scale Synthesis of Aryl Chloroformates

Feature Industrial Scale (Phosgene) Laboratory Scale (Triphosgene)
Reagent Phosgene (COCl₂) Triphosgene (BTC)
Physical State Highly toxic gas Crystalline solid
Temperature High (80°C - 160°C) Mild (0°C - 25°C)
Catalyst Often required (e.g., triphenylphosphine) Often required (e.g., DMF)
Safety Requires specialized handling and infrastructure Safer to handle and store
Yield High Generally high to excellent
Reference rsc.orggoogle.com google.comjustia.com

To circumvent the hazards associated with phosgene, several alternative carbonylating agents have been developed. These reagents function as in situ sources of phosgene, providing comparable reactivity with significantly improved handling safety.

Triphosgene: Bis(trichloromethyl) carbonate, commonly known as triphosgene or BTC, is a stable, crystalline solid that is a safe and convenient substitute for phosgene. google.comacs.org It is a versatile reagent that can be used to synthesize a wide range of compounds, including chloroformates. acs.org In the presence of a nucleophilic catalyst, such as an amine, triphosgene decomposes to generate three equivalents of phosgene directly within the reaction mixture. This avoids the need to handle the toxic gas. The synthesis of aryl chloroformates using triphosgene is effective for both electron-rich and electron-deficient phenols, providing good to excellent yields under mild conditions.

Diphosgene: Trichloromethyl chloroformate, or diphosgene, is a liquid at room temperature and is less volatile than phosgene, making it another safer alternative. It effectively converts alcohols and phenols to chloroformates. Upon heating or catalysis, diphosgene decomposes to provide two equivalents of phosgene. Its use is well-documented for various transformations where phosgene is traditionally employed.

Regioselective Synthesis Strategies Employing Dichlorophenyl Precursors

The synthesis of this compound requires the regioselective formation of its key precursor, 3,5-dichlorophenol (B58162). The "3,5-" substitution pattern is not always straightforward to achieve and requires specific synthetic design, as direct chlorination of phenol typically yields ortho- and para-substituted products.

A common strategy involves starting with an aniline (B41778) derivative. For instance, 2,5-dichloroaniline (B50420) can be synthesized and then converted to the corresponding phenol. This multi-step process involves the diazotization of the aniline with reagents like nitrosylsulfuric acid, followed by hydrolysis of the resulting diazonium salt. justia.com The hydrolysis step is often performed by heating the diazonium salt solution, which replaces the diazo group with a hydroxyl group to yield the desired phenol. justia.com

Another powerful regioselective method is the catalytic borylation of an arene followed by oxidation. For example, 1,3-dichlorobenzene (B1664543) can undergo an iridium-catalyzed C-H activation/borylation reaction to introduce a boronic ester group at the 5-position. This intermediate can then be oxidized in the same pot using an oxidant like Oxone to produce 3,5-dichlorophenol with high regioselectivity. google.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chloroformates to enhance safety and reduce environmental impact.

Phosgene-Free Routes: The use of triphosgene and diphosgene, as discussed previously, is a primary green chemistry approach as it mitigates the significant risks of storing and handling highly toxic phosgene gas. organic-chemistry.org

Flow Chemistry: Continuous flow technology offers a major advancement in the safety of phosgenation reactions. acs.org By using a flow reactor, phosgene can be generated in situ from triphosgene and immediately consumed by the substrate in a confined and controlled environment. acs.orgresearchgate.net This approach minimizes the volume of hazardous material present at any given time, prevents clogging, improves heat transfer and reaction control, and allows for safer scaling of the process. acs.org

Photo-on-Demand Synthesis: A novel and green method involves the photo-on-demand synthesis of phosgene from chloroform (B151607) (CHCl₃) and oxygen using UV light. organic-chemistry.org This process can be integrated into a flow system, generating phosgene only as needed for the reaction. acs.org It eliminates the need for any phosgene surrogate reagents and uses readily available starting materials, representing a significant step towards safer and more sustainable phosgenation. organic-chemistry.org

Synthetic Access to Key Intermediates Bearing the 3,5-Dichlorophenyl Moiety

The primary intermediate for producing this compound is 3,5-dichlorophenol. nih.gov Accessing this specific isomer is a key challenge that has been addressed through several synthetic routes.

One method involves the catalytic hydrodechlorination of more highly chlorinated precursors. For example, 2,3,5,6-tetrachloroaniline (B43135) can be selectively dechlorinated using a palladium-on-charcoal catalyst under hydrogen pressure to yield 3,5-dichloroaniline (B42879). prepchem.com A similar hydrodechlorination of polychlorophenols can also be used. chemicalbook.com The resulting 3,5-dichloroaniline can then be converted to 3,5-dichlorophenol via a diazotization-hydrolysis sequence as described previously. justia.com

Another route starts from 1,3-dichloro-5-nitrobenzene. The nitro group is first reduced to an amine to give 3,5-dichloroaniline. This is followed by the standard conversion of the aniline to the phenol. The direct conversion of phenols to primary anilines using hydrazine (B178648) and a palladium catalyst has also been explored, representing a potential reverse strategy. nih.gov

Table 2: Selected Synthetic Routes to 3,5-Dichlorophenol

Starting Material Key Steps Advantages/Disadvantages Reference
2,3,5,6-Tetrachloroaniline Catalytic hydrodechlorination, Diazotization, Hydrolysis High regioselectivity; Multi-step process prepchem.comgoogle.com
1,3-Dichlorobenzene Iridium-catalyzed borylation, Oxidation High regioselectivity; "One-pot" potential google.com
2,5-Dichloroaniline Diazotization, Hydrolysis Utilizes commercially available starting material; By-product formation can be an issue justia.com

Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

This compound is a valuable building block for synthesizing a variety of derivatives, particularly for creating libraries of compounds for structure-activity relationship (SAR) studies in agrochemicals and materials science. researchgate.netnih.govnih.govresearchgate.netmdpi.com The reactive chloroformate group readily undergoes nucleophilic substitution with amines, alcohols, and thiols.

Carbamate (B1207046) Derivatives: Reaction with primary or secondary amines yields N-substituted carbamates. This reaction is fundamental to the synthesis of many biologically active molecules. For example, methyl N-(3,5-dichlorophenyl)carbamate (MDPC), a fungicide effective against benzimidazole-resistant strains, can be synthesized by reacting 3,5-dichlorophenylisocyanate with methanol (B129727). affrc.go.jp The isocyanate precursor is readily prepared from 3,5-dichloroaniline and a phosgenating agent. The synthesis of various carbamate derivatives allows for the systematic modification of the N-substituent to probe its effect on biological activity. nih.govorganic-chemistry.orgacs.org

Fungicide Analogues: The 3,5-dichlorophenyl moiety is a key toxophore in several dicarboximide fungicides, such as Iprodione and Vinclozolin. nih.gov SAR studies often involve synthesizing analogues where the substitution pattern on the phenyl ring is altered or the other parts of the molecule are modified. By preparing a series of compounds with different substituents (e.g., H, CH₃, F, Cl, Br) on the phenyl ring and evaluating their antifungal activity, researchers can determine the electronic and steric requirements for optimal efficacy. researchgate.net The synthesis of these analogues typically involves reacting 3,5-dichloroaniline or a related intermediate with various chemical partners. nih.gov

Elucidation of Reactivity and Reaction Mechanisms of 3,5 Dichlorophenyl Chloroformate

The reactivity of 3,5-dichlorophenyl chloroformate is largely dictated by the presence of the highly reactive chloroformate group and the electron-deficient dichlorophenyl ring. The chloroformate moiety serves as an excellent acylating agent, readily undergoing nucleophilic attack. The dichlorinated aromatic ring, while generally deactivated towards electrophilic attack, can participate in certain substitution reactions under specific conditions.

Nucleophilic Acyl Substitution Reactions

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields carbamates. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. nih.gov The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. wikipedia.org A base is typically added to neutralize the hydrochloric acid byproduct. wikipedia.org

A variety of methods have been developed for carbamate (B1207046) synthesis, including one-pot procedures and the use of alternative carbonyl sources to avoid sensitive reactants. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of amines with phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate provides a convenient route to carbamates under mild conditions. organic-chemistry.org

Table 1: Examples of Aminolysis Reactions for Carbamate Formation

AmineProductReaction Conditions
Primary Amine (R-NH₂)R-NH-C(O)O-ArBase (e.g., triethylamine (B128534), pyridine), Solvent (e.g., dichloromethane, THF)
Secondary Amine (R₂NH)R₂N-C(O)O-ArBase (e.g., triethylamine, pyridine), Solvent (e.g., dichloromethane, THF)
Ar = 3,5-dichlorophenyl

In reactions with alcohols (alcoholysis) or phenols (phenolysis), this compound is converted into unsymmetrical carbonates. wikipedia.org This transformation proceeds through a nucleophilic acyl substitution mechanism, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. wikipedia.org Similar to aminolysis, a base is generally required to scavenge the HCl produced during the reaction. wikipedia.org

The synthesis of carbonates from chloroformates is a versatile method for introducing the carbonate functional group into organic molecules.

The reaction of this compound with a carboxylic acid in the presence of a base, such as triethylamine or N-methylmorpholine, leads to the formation of a mixed carboxylic-carbonic anhydride (B1165640). researchgate.nethighfine.com These mixed anhydrides are valuable reactive intermediates in organic synthesis, particularly in peptide coupling reactions. highfine.comgoogle.com The formation of the mixed anhydride activates the carboxylic acid towards nucleophilic attack by an amine, facilitating amide bond formation. researchgate.net

The process involves the initial formation of a carboxylate salt, which then attacks the chloroformate to generate the mixed anhydride. researchgate.net It has been found that adding the base to a mixture of the carboxylic acid and the chloroformate can increase the yield of the desired mixed anhydride by minimizing the formation of symmetrical anhydride byproducts. google.com

Electrophilic Aromatic Substitution Pathways on the Dichlorophenyl Ring

The dichlorophenyl ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms and the chloroformate group. uci.edu Such reactions typically require harsh conditions and a strong electrophile. The incoming electrophile would be directed to the positions ortho and para to the activating groups, however, in this case, all substituents are deactivating. uci.edulibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. youtube.commasterorganicchemistry.com For instance, nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. youtube.com Halogenation often requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen. masterorganicchemistry.com

Free Radical Initiated Reactions and Pathways

Free radical reactions involving this compound are less common but can be initiated under specific conditions, such as exposure to UV light or the presence of a radical initiator. wikipedia.orgmasterorganicchemistry.com These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.orgyoutube.comlumenlearning.com

In the initiation step, a radical is formed, for example, by the homolytic cleavage of a halogen molecule. libretexts.orglumenlearning.com The propagation steps involve the reaction of the radical with the organic substrate to generate a new radical, which continues the chain. libretexts.orglumenlearning.com Termination occurs when two radicals combine. libretexts.orglumenlearning.com Free radical halogenation, for example, can lead to the substitution of hydrogen atoms on the aromatic ring, although it is often unselective. wikipedia.org

Thermolysis and Controlled Decomposition Pathways

Aryl chloroformates are generally more thermally stable than their alkyl counterparts. nih.gov The thermal decomposition of this compound can proceed through various pathways depending on the conditions. One possible pathway involves the loss of carbon dioxide to form 1,3,5-trichlorobenzene. This type of decomposition is analogous to the degradation of other chloroformate esters. wikipedia.org

Studies on the thermal decomposition of related compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), have shown that the initial steps can involve intramolecular condensation reactions or the breakdown of the aromatic ring itself, leading to the evolution of gases like CO₂ and H₂O. nih.gov The decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline has been shown to proceed via different mechanisms in solution versus the molten state, highlighting the influence of the reaction environment on the decomposition pathway. mdpi.com

Kinetic and Mechanistic Investigations

The kinetic and mechanistic studies of this compound and related aryl chloroformates have been instrumental in understanding their solvolytic behavior and reactivity towards various nucleophiles. These investigations often employ techniques such as kinetic measurements, linear free energy relationships, and computational modeling to elucidate the intricate details of the reaction pathways.

The solvolysis of aryl chloroformates, including this compound, generally proceeds through a stepwise addition-elimination (A-E) mechanism. In this pathway, the nucleophile (e.g., a solvent molecule) initially attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses by expelling the chloride ion to yield the final product. The rate-determining step in this sequence can be either the formation of the tetrahedral intermediate or its breakdown.

For most aryl chloroformates, the formation of the tetrahedral intermediate is the rate-limiting step. nih.gov This is supported by the observation of large negative activation entropies, which are indicative of a highly ordered transition state, as expected when two molecules (the chloroformate and the nucleophile) combine to form a single entity.

Computational studies, often employing Density Functional Theory (DFT), have been used to model the energy profiles of these reactions. mdpi.com These calculations help in visualizing the geometry of the transition state and determining its energy relative to the reactants and the intermediate. For this compound, the transition state for the addition step is expected to be highly stabilized by the electron-withdrawing nature of the two chlorine atoms on the phenyl ring. This stabilization arises from the delocalization of the developing negative charge on the carbonyl oxygen.

In highly ionizing, non-nucleophilic solvents, a shift in mechanism towards a unimolecular S"N"1-type pathway may be observed for some chloroformates. nih.govhilarispublisher.comnih.gov This involves the initial, rate-determining ionization of the chloroformate to form an acylium ion intermediate, which then rapidly reacts with the nucleophile. However, for phenyl chloroformates with electron-withdrawing substituents, the addition-elimination pathway is generally favored.

Table 1: Postulated Activation Parameters for the Solvolysis of this compound

ParameterPostulated Value RangeRationale
Enthalpy of Activation (ΔH‡) ModerateReflects the energy barrier for the formation of the tetrahedral intermediate.
Entropy of Activation (ΔS‡) Large and NegativeConsistent with an associative mechanism where two molecules form a more ordered transition state.
Gibbs Free Energy of Activation (ΔG‡) Moderately HighDetermines the overall rate of the reaction, influenced by both enthalpic and entropic contributions.

Note: The values in this table are postulated based on general findings for related compounds and are not from direct experimental measurement on this compound.

The electronic effect of the substituents on the phenyl ring plays a crucial role in the reactivity of aryl chloroformates. The Hammett equation provides a quantitative means to correlate the reaction rates of substituted aromatic compounds with the electronic properties of the substituents. rsc.org The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of a particular substituent.

For the hydrolysis of substituted phenyl chloroformates, a positive ρ value is generally observed. rsc.orgrsc.orgpsu.edu This indicates that electron-withdrawing substituents accelerate the reaction, while electron-donating substituents retard it. This is consistent with the rate-determining formation of a tetrahedral intermediate, where the developing negative charge on the carbonyl oxygen is stabilized by electron-withdrawing groups.

The 3,5-dichloro substitution pattern on the phenyl ring of this compound significantly enhances its reactivity compared to unsubstituted phenyl chloroformate. The two chlorine atoms are strongly electron-withdrawing through their inductive effect (-I effect). The Hammett σ constants for meta-substituents are primarily indicative of their inductive effects.

Table 2: Hammett Substituent Constants (σ) for Chlorine

Substituentσ"m"σ"p"
-Cl +0.37+0.23

Source: Values are standard Hammett constants.

For this compound, the total electronic effect can be approximated by the sum of the σ"m" values for the two chlorine atoms (Σσ = 0.37 + 0.37 = 0.74). This large positive σ value signifies a substantial increase in the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to undergo solvolysis at a significantly faster rate than phenyl chloroformate.

The nature of the solvent has a profound impact on the rates and mechanisms of solvolysis reactions of chloroformates. The Grunwald-Winstein equation is a powerful tool used to analyze solvent effects and is expressed as:

log(k/k₀) = lN + mY

where k and k₀ are the solvolysis rate constants in a given solvent and in a reference solvent (typically 80% ethanol/20% water), respectively. The parameter l represents the sensitivity of the reaction to the solvent nucleophilicity (N), and m represents the sensitivity to the solvent ionizing power (Y).

For the solvolysis of phenyl chloroformates that proceed via an addition-elimination mechanism, typical l values are around 1.7 and m values are around 0.5. nih.gov The high l value underscores the importance of the solvent's nucleophilic participation in the rate-determining step. The moderate m value suggests some charge separation in the transition state, but less than what would be expected for a full S"N"1 ionization.

In the case of this compound, the reaction is expected to be highly sensitive to the solvent nucleophilicity due to the enhanced electrophilicity of the carbonyl carbon. In solvents with high nucleophilicity and moderate ionizing power, such as aqueous alcohols, the addition-elimination pathway is expected to be dominant.

Table 3: Typical Solvent Parameters for Grunwald-Winstein Analysis

SolventNucleophilicity (N"T")Ionizing Power (Y"Cl")
Ethanol +0.37-2.73
Methanol (B129727) +0.17-1.29
Water -0.41+4.63
2,2,2-Trifluoroethanol (TFE) -2.85+2.83
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) -4.50+5.20

Source: These are representative values and can vary slightly depending on the specific scale used.

In highly ionizing and poorly nucleophilic solvents like aqueous trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), a shift towards a more dissociative mechanism might be possible, although the strong electron-withdrawing nature of the dichlorophenyl group would still favor nucleophilic attack. The interplay between solvent nucleophilicity and ionizing power is thus critical in determining the precise reaction pathway and selectivity for this compound. hilarispublisher.comnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in 3,5 Dichlorophenyl Chloroformate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 3,5-dichlorophenyl chloroformate and for quantifying its purity.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic protons. Due to the symmetrical substitution pattern of the benzene (B151609) ring, two distinct signals are anticipated. The proton at the C2 position (H-2) and the equivalent proton at the C6 position (H-6) would appear as a doublet, while the proton at the C4 position (H-4) would appear as a triplet. The electron-withdrawing nature of the two chlorine atoms and the chloroformate group will deshield these protons, causing their signals to appear at a lower field (higher ppm). For comparison, the aromatic protons of the related compound, 3,5-dichlorophenol (B58162), appear in the range of 6.8-7.2 ppm. chemicalbook.com The chloroformate group is expected to further shift these resonances downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the chloroformate group is highly deshielded and is expected to resonate at a significantly downfield chemical shift, typically in the range of 148-155 ppm. The aromatic carbons will also exhibit characteristic chemical shifts influenced by the chlorine and chloroformate substituents. The carbons bearing the chlorine atoms (C-3 and C-5) are expected to have a higher chemical shift compared to the other aromatic carbons due to the direct electronegative effect of chlorine. The presence of quaternary carbons, such as the carbonyl carbon and the carbons attached to the chlorine and oxygen atoms, can be confirmed by techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2, H-6~7.3 - 7.5 (d)-
H-4~7.2 - 7.4 (t)-
C=O-~148 - 155
C-1-~150 - 155
C-2, C-6-~120 - 125
C-3, C-5-~135 - 140
C-4-~125 - 130

Note: These are predicted values based on the analysis of related structures and general substituent effects. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between the H-2/H-6 doublet and the H-4 triplet, confirming their ortho-relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons (C-2, C-4, C-6) by linking their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected from the aromatic protons (H-2, H-4, H-6) to the carbonyl carbon of the chloroformate group, as well as to the other quaternary carbons in the aromatic ring (C-1, C-3, C-5).

Solid-State NMR for Derivatives and Solid-Phase Reactions

While solution-state NMR is standard for routine analysis, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound derivatives in the solid phase. This is particularly relevant when the compound or its derivatives are used in solid-phase synthesis or are part of polymeric materials. ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms, as different polymorphs can exhibit distinct ssNMR spectra. nih.gov Furthermore, for derivatives where single crystals suitable for X-ray diffraction cannot be obtained, ssNMR can help in elucidating the three-dimensional structure.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroformate group. This band typically appears in the region of 1750-1800 cm⁻¹. For comparison, the C=O stretch in ethyl chloroformate is observed around 1775 cm⁻¹. chemicalbook.com Other characteristic bands would include:

C-O Stretching: The C-O single bond stretching vibrations of the chloroformate group are expected in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: The stretching vibrations of the C-Cl bonds on the aromatic ring would give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum, though it may be weaker than in the IR spectrum. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds. Therefore, the C-Cl stretching vibrations and the symmetric breathing mode of the substituted benzene ring are often strong and well-defined in the Raman spectrum. The presence of two chlorine atoms on the ring is expected to give rise to characteristic Raman bands that can be used for identification and to study intermolecular interactions in the solid state. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
C=O Stretch (Chloroformate)1750 - 1800IR (Strong), Raman (Moderate)
Aromatic C=C Stretch1400 - 1600IR, Raman
C-O Stretch (Chloroformate)1100 - 1300IR, Raman
C-Cl Stretch600 - 800IR, Raman (Strong)

Note: These are expected frequency ranges based on the analysis of related structures. The exact positions of the bands can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a reactive compound like this compound, MS provides critical information about its molecular weight and structural features through controlled fragmentation.

Upon ionization, typically through electron impact (EI) in GC-MS or other methods, the this compound molecule will form a molecular ion (M+). Due to the presence of two chlorine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, a molecule containing two chlorine atoms will show three peaks for the molecular ion cluster at M+, (M+2)+, and (M+4)+, with a relative intensity ratio of approximately 9:6:1.

The fragmentation of this compound is predictable based on its structure. The molecule contains several bonds susceptible to cleavage, such as the C-O and C-Cl bonds. Common fragmentation pathways include the loss of a chlorine radical (•Cl), the loss of the chloroformate group (•COCl), or the loss of carbon monoxide (CO) from the chloroformate moiety. A primary fragmentation is often the cleavage of the C-O bond adjacent to the carbonyl group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
Fragment Ionm/z (for ³⁵Cl)Proposed Structure/Loss
[C₇H₃Cl₂O₂]⁺224Molecular Ion [M]⁺
[C₇H₃Cl₂O]⁺196Loss of CO
[C₆H₃Cl₂O]⁺1613,5-Dichlorophenoxy cation
[C₆H₃Cl₂]⁺145Dichlorophenyl cation
[COCl]⁺63Chloroformyl cation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound and its related impurities or derivatives. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. caslab.com This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For organochlorine compounds, HRMS is considered a superior technique for analysis due to its sensitivity and selectivity. caslab.comresearchgate.net In the context of this compound, HRMS can confirm the presence of two chlorine atoms by precisely measuring the masses of the isotopic peaks in the molecular ion cluster. This level of accuracy helps to eliminate false positives and provides a high degree of confidence in the compound's identity, which is particularly important when analyzing complex sample matrices. caslab.com

Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Hyphenated techniques, which couple a separation method with mass spectrometry, are the cornerstone of modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com While this compound is a reactive acylating agent, it is amenable to GC-MS analysis. labinsights.nl The gas chromatograph separates the compound from non-volatile impurities and matrix components before it enters the mass spectrometer for detection and identification. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode can significantly enhance selectivity and sensitivity, eliminating matrix interferences and achieving low detection limits. shimadzu.comlongdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for compounds that are not suitable for GC. Although organochlorine compounds are not typically analyzed by LC with atmospheric pressure ionization, specialized interfaces can make this possible. nih.gov For a reactive acyl chloride, direct analysis by reverse-phase HPLC is challenging due to the aqueous mobile phases which can cause hydrolysis. americanpharmaceuticalreview.com However, LC-MS can be invaluable for analyzing derivatives. For example, this compound is used to derivatize other molecules, such as fungicides or amino acids, to make them suitable for LC-MS analysis. nih.govepa.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography is the primary technique for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a powerful tool for the purity assessment of this compound due to its high resolution and sensitivity. As a reactive acylating agent, special considerations are necessary for its analysis. americanpharmaceuticalreview.comlabinsights.nl

Method development typically involves:

Column Selection : A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often used.

Injector and Detector Temperature : Temperatures must be optimized to ensure volatilization without causing thermal degradation of the analyte.

Carrier Gas : Helium or hydrogen is typically used as the carrier gas, with flow rates optimized for the best separation efficiency.

Detection : A Flame Ionization Detector (FID) provides a robust, universal response for organic compounds, making it suitable for purity assessment. For higher sensitivity and specificity to the chlorine atoms, an Electron Capture Detector (ECD) can be employed. caslab.com However, mass spectrometry (MS) is the preferred detector for positive identification. longdom.org

Because chloroformates are effective derivatizing agents, many established GC methods involve their use to analyze other compounds like amino acids or organic acids, which demonstrates their compatibility with GC systems. nih.govresearchgate.netresearchgate.net

Table 2: Illustrative GC Parameters for Chloroformate Analysis
ParameterTypical Setting
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature250 °C
Oven ProgramInitial 60 °C, ramp to 280 °C at 10 °C/min
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
Carrier GasHelium at 1.0 mL/min

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity determination. However, the high reactivity of this compound with common reverse-phase solvents like water and methanol (B129727) presents a significant challenge. americanpharmaceuticalreview.com

To overcome this, several strategies can be employed:

Normal-Phase HPLC : Using non-aqueous mobile phases such as hexane (B92381) and isopropanol (B130326) can prevent the degradation of the chloroformate during analysis. This approach is well-suited for monitoring the disappearance of reactants and the appearance of the product during synthesis. americanpharmaceuticalreview.com

Reverse-Phase HPLC of Derivatives : A common approach is to derivatize the chloroformate in-situ and then analyze the stable derivative. For instance, reacting it with an alcohol converts it to a stable ester which can be easily analyzed by reverse-phase HPLC. americanpharmaceuticalreview.com

Analysis of Hydrolysis Product : Purity can also be indirectly assessed by quantifying the primary hydrolysis impurity, 3,5-dichlorophenol, using a standard reverse-phase HPLC method. sielc.com Such methods typically use a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.comsielc.com

Table 3: Example HPLC Method for the Hydrolysis Impurity 3,5-Dichlorophenol sielc.com
ParameterTypical Setting
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile and water with 0.1% phosphoric acid
Flow Rate1.0 mL/min
DetectionUV at 228 nm
Column Temperature35 °C

Chiral Chromatography for Enantiomeric Separations of Derivatives

This compound is an achiral molecule. However, it is frequently used as a derivatizing agent to react with chiral amines or alcohols, forming chiral carbamates or esters, respectively. The separation of these resulting enantiomers is crucial in pharmaceutical and agrochemical research, and this is achieved using chiral chromatography. mdpi.com

Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this purpose. Interestingly, CSPs containing a 3,5-dichlorophenyl carbamate (B1207046) moiety bonded to a cellulose (B213188) or amylose (B160209) backbone are highly successful in resolving a wide range of chiral compounds. capes.gov.br For instance, a stationary phase like amylose tris(3,5-dichlorophenyl carbamate) has demonstrated excellent resolution for the enantiomers of the drug eluxadoline (B110093). nih.gov Similarly, a cellulose-bonded stationary phase functionalized with 3,5-dichlorophenyl isocyanate has been used for the enantioseparation of chiral fungicides. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP. The 3,5-dichlorophenyl groups on the stationary phase play a key role in creating the specific steric and electronic interactions (e.g., π-π stacking, dipole-dipole interactions, hydrogen bonding) necessary for chiral recognition. mdpi.com

Table 4: Examples of Chiral Stationary Phases for Separating Derivatives
Chiral Stationary Phase (CSP)Derivative TypeExample ApplicationReference
Amylose tris(3,5-dichlorophenyl carbamate)Amide/CarbamateEnantiomeric purity of Eluxadoline nih.gov
Cellulose tris(3,5-dichlorophenylcarbamate)CarbamateEnantio-resolution of chiral fungicides nih.gov
Chitin tris(3,5-dichlorophenylcarbamate)Various racematesGeneral chiral recognition studies capes.gov.br

Theoretical and Computational Investigations of 3,5 Dichlorophenyl Chloroformate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For 3,5-dichlorophenyl chloroformate, these methods can provide profound insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would typically begin with geometry optimization to find the lowest energy structure. The presence of the dichlorophenyl group is expected to significantly influence the electronic distribution and geometry of the molecule compared to unsubstituted phenyl chloroformate. The two chlorine atoms, being highly electronegative, act as electron-withdrawing groups. This inductive effect is anticipated to decrease the electron density on the phenyl ring and, to a lesser extent, on the chloroformate group.

A key aspect of DFT studies is the calculation of the total energy of the molecule, which is indicative of its stability. Furthermore, vibrational frequency calculations are generally performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide a theoretical vibrational spectrum which can be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.

Illustrative optimized geometric parameters for this compound, based on typical values for related structures, are presented in the interactive table below.

Table 1: Predicted Optimized Geometric Parameters for this compound This table is illustrative and based on expected values from related compounds.

Parameter Predicted Value
C-Cl bond length ~1.74 Å
C-O (ester) bond length ~1.35 Å
C=O (carbonyl) bond length ~1.19 Å
O-C(O)Cl bond angle ~120°

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

An illustrative data table of FMO energies for this compound is provided below, based on expected trends.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table is illustrative and based on expected values from related compounds.

Orbital Energy (eV)
HOMO -7.5 to -8.5
LUMO -1.0 to -2.0

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a likely site for protonation or interaction with Lewis acids. The carbon atom of the carbonyl group would exhibit a strong positive potential, marking it as the primary site for nucleophilic attack. The chlorine atoms would also show regions of negative potential, while the hydrogen atoms on the phenyl ring would be associated with positive potential. Such maps are crucial for understanding the initial steps of chemical reactions. cmu.ac.th

Computational chemistry allows for the prediction of various spectroscopic parameters from first principles. For this compound, this would include:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors can be used to predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for assigning experimental spectra and confirming the molecular structure.

Vibrational Spectroscopy (IR and Raman): As mentioned earlier, DFT calculations can predict the vibrational frequencies and intensities of a molecule. This theoretical spectrum can be compared with experimental data to aid in the identification and characterization of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insights into the electronic structure and the nature of the molecular orbitals involved.

These computational predictions, when correlated with experimental data, provide a powerful tool for structural elucidation and understanding the physical properties of the molecule.

Computational Reaction Mechanism Studies

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

For reactions involving this compound, such as hydrolysis or aminolysis, computational methods can be used to model the transition states and map out the entire reaction coordinate. Chloroformates, including phenyl chloroformate, are known to react via an addition-elimination mechanism. mdpi.commdpi.commdpi.com

A typical computational study of such a reaction would involve:

Locating Reactants and Products: The geometries of the starting materials (e.g., this compound and a nucleophile) and the final products are optimized.

Finding the Transition State: A search for the transition state structure connecting the reactants and products is performed. This is a critical step, as the transition state represents the highest energy point along the reaction pathway and determines the activation energy of the reaction. Various algorithms are available for locating transition states. science.gov

Reaction Coordinate Analysis: Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This calculation maps the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.

For the reaction of this compound with a nucleophile, the transition state would likely be a tetrahedral intermediate where the nucleophile has added to the carbonyl carbon. The energy of this transition state, relative to the reactants, gives the activation barrier for the reaction. Computational studies on the gas-phase dissociation of protonated phenyl chloroformate have utilized such methods to elucidate reaction pathways. rsc.org

Table 3: Illustrative Calculated Activation Energy for a Hypothetical Reaction This table is illustrative and based on expected values for reactions of similar compounds.

Reaction Computational Method Predicted Activation Energy (kcal/mol)
Hydrolysis of this compound DFT (B3LYP/6-31G*) 15 - 25

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to model the time-dependent behavior of molecular systems, including the influence of solvent and conformational changes on reactivity. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining studies on related aryl chloroformates.

The solvolysis of chloroformate esters is highly dependent on the surrounding solvent environment. The mechanism can range from a bimolecular addition-elimination pathway in more nucleophilic solvents to a unimolecular SN1-type process in highly ionizing, non-nucleophilic media. hilarispublisher.com MD simulations can model the explicit interactions between the chloroformate and solvent molecules, providing a detailed picture of the solvation shell and its role in stabilizing transition states.

For this compound, MD simulations would be instrumental in understanding:

Solvent Shell Structure: The arrangement of solvent molecules around the carbonyl carbon and the chlorine leaving group. In protic solvents, hydrogen bonding to the carbonyl oxygen and the leaving group would be of particular interest.

Conformational Dynamics: The simulations can track the rotational dynamics around the C-O bonds, revealing the most stable conformations in different solvents and the energy barriers between them.

Transition State Solvation: By simulating the reaction pathway, the differential solvation of the ground state and the transition state can be quantified, providing a molecular basis for the observed solvent effects on reaction rates.

The solvolysis of aryl chloroformates is often analyzed using the extended Grunwald-Winstein equation, which separates the contributions of solvent nucleophilicity (l) and ionizing power (m). nih.gov For instance, the solvolysis of propargyl chloroformate shows sensitivities of l = 1.37 and m = 0.47, suggesting a bimolecular process. nih.gov Similarly, studies on 4-fluorophenyl chlorothionoformate indicate a dual mechanism, with the pathway being influenced by the solvent's properties. hilarispublisher.com

Table 1: Expected Influence of Solvent Parameters on the Solvolysis of this compound (Hypothetical)

Solvent TypeDominant ParameterExpected Solvolysis MechanismRationale
Aqueous Acetone/EthanolHigh Nucleophilicity (NT)Bimolecular Addition-EliminationThe solvent acts as a nucleophile, attacking the carbonyl carbon in the rate-determining step.
Fluoroalcohols (e.g., TFE, HFIP)High Ionizing Power (YCl)Unimolecular (SN1-like)The solvent stabilizes the formation of a carbocation-like intermediate through its high ionizing power.
Mixed Aqueous SolventsVariesCompetitive Bimolecular and UnimolecularThe dominant pathway would depend on the specific balance of nucleophilicity and ionizing power of the mixture.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Reactivity Relationship (QSRR) Studies

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. For this compound, the substituents on the phenyl ring play a crucial role in modulating the reactivity of the chloroformate moiety.

Development of Predictive Models for Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. For this compound, a QSRR model could be developed to predict its solvolysis rate constants in various solvents.

The development of such a model would involve:

Descriptor Calculation: Calculating a set of molecular descriptors for this compound and other related aryl chloroformates. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters), or topological.

Data Collection: Gathering experimental data on the reaction rates of these chloroformates under consistent conditions.

Model Building: Using statistical methods like multiple linear regression or more advanced machine learning algorithms to build a model that correlates the descriptors with the observed reactivity. nih.gov

The extended Grunwald-Winstein equation itself can be considered a form of a QSRR model for solvolysis reactions, where the solvent nucleophilicity (NT) and ionizing power (YCl) are the descriptors for the solvent. koreascience.kr Studies on various chloroformates have successfully used this equation to predict and rationalize their solvolytic behavior. nih.govresearchgate.net

Table 2: Hypothetical QSRR Model for Solvolysis of Substituted Phenyl Chloroformates

CompoundHammett σ (meta)Taft Es (meta)Predicted log(k/k0)
Phenyl Chloroformate000
3-Chlorophenyl Chloroformate+0.37-0.97> 0
This compound2 x (+0.37) = +0.742 x (-0.97) = -1.94>> 0
3-Methylphenyl Chloroformate-0.07-1.24< 0

Note: This table is illustrative and the predicted log(k/k0) values are qualitative, indicating the expected trend based on the electronic and steric parameters.

Conformational Analysis and Rotamer Equilibria

The reactivity and spectroscopic properties of this compound are also influenced by its conformational preferences. The molecule has two main rotational bonds to consider: the Ar-O bond and the O-C(O)Cl bond.

Rotation around the O-C(O)Cl bond can lead to syn and anti conformers, where the C-Cl bond is syn or anti-periplanar to the C-O bond. In many esters and related compounds, there is a preference for the syn conformation.

Studies on the conformational free energies of substituted cyclic systems, which can be analogous to the rotational preferences in aryl esters, show that electrostatic interactions can play a significant role in determining conformer stability. nih.gov For this compound, the dipole moments of the C-Cl bonds on the ring and the C(O)Cl group will interact, influencing the rotational equilibrium.

Table 3: Potential Rotamers of this compound and Factors Influencing Their Stability

RotamerDescriptionKey Stabilizing/Destabilizing Factors
syn-periplanar (O=C-O-Ar)The carbonyl oxygen and the aryl group are on the same side of the C-O bond.Generally favored due to resonance stabilization.
anti-periplanar (O=C-O-Ar)The carbonyl oxygen and the aryl group are on opposite sides of the C-O bond.Generally less stable.
Perpendicular (Ar-O)The phenyl ring is perpendicular to the plane of the chloroformate group.May relieve some steric strain but disrupts π-conjugation.
Coplanar (Ar-O)The phenyl ring is coplanar with the chloroformate group.Maximizes π-conjugation but may introduce steric clashes.

Applications of 3,5 Dichlorophenyl Chloroformate in Advanced Organic Synthesis

Introduction of the Dichlorophenoxycarbonyl Moiety into Complex Organic Structures

3,5-Dichlorophenyl chloroformate is a reactive chemical intermediate primarily utilized for the introduction of the 3,5-dichlorophenoxycarbonyl group into a variety of organic molecules. As a derivative of carboxylic acid, specifically an acyl chloride, it exhibits high reactivity towards nucleophiles. This property makes it a valuable reagent for creating new chemical bonds in multi-step synthetic sequences. evitachem.com

The core reaction involves the acylation of nucleophilic functional groups such as alcohols (-OH) and amines (-NH2). When reacted with an alcohol, the chloroformate forms a carbonate ester. Similarly, a reaction with a primary or secondary amine yields a carbamate (B1207046). organic-chemistry.orgorganic-chemistry.orgnih.gov These reactions are fundamental in organic synthesis for modifying the structure and reactivity of complex molecules. The presence of the two chlorine atoms on the phenyl ring modifies the electronic properties of the reagent, influencing its reactivity and the stability of the resulting products. The general process for these transformations is outlined in the scheme below.

Reaction Scheme: General Acylation using this compound

ReactantProduct TypeGeneral Structure
Alcohol (R-OH)Carbonate
Amine (R-NH2)Carbamate

This table illustrates the primary transformations facilitated by this compound with common organic nucleophiles.

Precursor for Carbamate-Based Protecting Groups in Multi-Step Synthesis

In the intricate field of multi-step organic synthesis, particularly in peptide and natural product synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent unwanted side reactions. wikipedia.org Amines, being nucleophilic, often require protection. Carbamates are one of the most common and effective classes of protecting groups for amines. organic-chemistry.org

This compound can serve as a precursor for generating a carbamate protecting group. The reaction of the chloroformate with an amine installs the 3,5-dichlorophenoxycarbonyl group onto the nitrogen atom, effectively reducing its nucleophilicity. organic-chemistry.org This allows chemists to perform reactions on other parts of the molecule without affecting the protected amine.

The choice of a specific carbamate protecting group depends on its stability under various reaction conditions and the ease with which it can be removed once its protective function is no longer needed. This concept of selective removal is known as an orthogonal strategy. organic-chemistry.org While groups like Boc (t-butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used, the 3,5-dichlorophenoxycarbonyl group offers different electronic properties due to its electron-withdrawing chlorine atoms, which can alter its stability and cleavage conditions compared to more common protecting groups.

Table: Comparison of Common Carbamate Protecting Groups

Protecting GroupAbbreviationTypical ReagentCleavage Conditions
tert-butoxycarbonylBocDi-tert-butyl dicarbonateStrong acid (e.g., Trifluoroacetic acid) organic-chemistry.org
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C) weebly.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) weebly.com
3,5-Dichlorophenoxycarbonyl - This compound Conditions are based on general carbamate chemistry; specific literature is sparse.

This table provides a comparative overview of widely used carbamate protecting groups and their standard deprotection methods.

Reagent in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and materials science. Chloroformates are known reagents in the construction of certain heterocyclic systems. google.com

Synthesis of Oxadiazole and Thiadiazole Derivatives

1,2,4-Oxadiazoles and 1,3,4-thiadiazoles are five-membered heterocycles that exhibit a wide range of biological activities. nih.govjocpr.com The synthesis of these rings can sometimes involve cyclization reactions where a chloroformate acts as an activating agent or a source of a carbonyl group. For instance, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been successfully achieved using ethyl chloroformate to generate a mixed anhydride (B1165640) from a carboxylic acid, which then reacts with an amidoxime. scielo.br Similarly, ethyl chloroformate has been used as a reagent in the synthesis of 1,3,4-thiadiazine derivatives. ekb.eg

While direct literature examples detailing the use of this compound for these specific syntheses are not prevalent, the existence of molecules such as 3-chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole (B2376514) suggests that precursors containing the 3,5-dichlorophenyl moiety are utilized in their formation. uni.lu Given the established reactivity of other chloroformates in these synthetic pathways, it is chemically plausible that this compound could be employed in analogous routes.

Preparation of Isoxazole (B147169) and Selenazole Scaffolds

A review of contemporary synthetic methodologies indicates that this compound is not a commonly used reagent for the construction of isoxazole and selenazole rings. The predominant methods for synthesizing isoxazoles involve the [3+2] cycloaddition of a nitrile oxide with an alkyne or a related multicomponent reaction. nih.govjlu.edu.cnd-nb.info The synthesis of selenazoles typically proceeds via the reaction of selenoamides or selenourea (B1239437) with α-haloketones. There is no significant evidence in the reviewed scientific literature to support the application of this compound in these particular heterocyclic syntheses.

Intermediate in the Synthesis of Agrochemical Research Compounds

The 3,5-dichlorophenyl structural motif is a well-established toxophore in the field of agrochemicals, particularly in fungicides. The precursor to the title compound, 3,5-dichlorophenol (B58162), is known to be a building block in the production of certain herbicides and fungicides due to its antimicrobial properties. evitachem.comchemicalbook.com For example, the fungicide Dichlorophene is a related chlorinated phenol (B47542) derivative. nih.gov

This compound serves as a crucial intermediate for incorporating this active 3,5-dichlorophenyl moiety into more complex molecules. A significant application lies in the synthesis of carbamate-based pesticides. The reaction of this compound with an appropriate amine would produce an N-substituted-O-(3,5-dichlorophenyl) carbamate, a class of compounds known for insecticidal activity.

Furthermore, research has shown that thiadiazole derivatives containing a 3,5-dichlorophenyl group exhibit potent fungicidal and larvicidal activities, highlighting the importance of this chemical fragment in designing new agrochemical agents. researchgate.net Therefore, this compound is a key reagent for accessing these and other potentially active research compounds by providing a reactive handle to introduce the critical dichlorophenyl group.

Table: Compounds and Precursors in Agrochemical Research Containing the 3,5-Dichlorophenyl Moiety

Compound Name/ClassRole/ActivityRelevance of this compound
Phenyl N-(3,5-dichlorophenyl)carbamatePotential InsecticideA potential synthetic target via reaction with 3,5-dichloroaniline (B42879). sigmaaldrich.com
3,5-DichlorophenolPrecursorUsed to synthesize fungicides and herbicides; it is the direct precursor to this compound. evitachem.comnih.gov
3,5-Dichloro-phenyl containing ThiadiazolesFungicide, LarvicideThe chloroformate is a key reagent to introduce the 3,5-dichlorophenyl group into various molecular scaffolds. researchgate.net
DichloropheneFungicide, BactericideA related chlorinated phenol, demonstrating the utility of the core structure in agrochemicals. nih.gov

This table summarizes the relevance of the 3,5-dichlorophenyl group in agrochemicals, underscoring the role of this compound as a synthetic intermediate.

Development of Fungicide Precursors (e.g., Iprodione related structures)

One of the most well-documented applications of this compound is in the synthesis of dicarboximide fungicides, most notably those related to Iprodione. Iprodione is a contact fungicide that has been used to control a wide range of fungal diseases on various crops. The synthesis of Iprodione and related structures highlights the role of this compound as a key building block for introducing the 3,5-dichlorophenyl moiety, which is crucial for the compound's fungicidal activity.

The synthetic pathway to Iprodione typically involves the reaction of 3,5-dichloroaniline with phosgene (B1210022) to produce 3,5-dichlorophenyl isocyanate. This isocyanate is then reacted with glycine (B1666218) to form a hydantoin (B18101) precursor. While this route uses the isocyanate, an alternative and related approach to similar structures can involve this compound. The chloroformate can react with an appropriate amine to form a carbamate, which can then be further elaborated to the desired hydantoin ring system.

The fungicidal activity of Iprodione is attributed to its ability to inhibit the germination of fungal spores and the growth of fungal mycelium. Research has also shown that a major metabolite of Iprodione in the environment is 3,5-dichloroaniline, underscoring the importance of the dichlorinated phenyl ring in the biological activity and environmental fate of these fungicides.

Table 1: Key Compounds in the Synthesis and Metabolism of Iprodione

Compound NameMolecular FormulaRole
This compoundC₇H₃Cl₃O₂Precursor/Reagent
IprodioneC₁₃H₁₃Cl₂N₃O₃Active Fungicide
3,5-DichloroanilineC₆H₅Cl₂NMetabolite/Precursor
3,5-Dichlorophenyl IsocyanateC₇H₃Cl₂NOIntermediate

Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds

The 3,5-dichlorophenyl group is a common structural motif in a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The introduction of this group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as binding affinity to target proteins and metabolic stability. This compound serves as a direct and efficient reagent for incorporating the 3,5-dichlorophenyl carbamate functionality into a developing pharmaceutical scaffold.

Carbamates are recognized as important functional groups in medicinal chemistry due to their ability to act as bioisosteres of amide bonds, offering improved stability and cell permeability. acs.org The reaction of this compound with a primary or secondary amine on a complex molecular intermediate is a standard method for forming a stable carbamate linkage. wikipedia.org This strategy has been employed in the synthesis of various compounds targeting a range of diseases.

For instance, the dichlorophenyl urea (B33335) compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has demonstrated anti-cancer activity by inhibiting proliferation and inducing apoptosis in melanoma cells. nih.gov While this specific compound is a urea, its synthesis from 3,5-dichloroaniline and 3,5-dichlorophenyl isocyanate highlights the significance of the 3,5-dichlorophenyl group in oncology research. nih.gov The use of this compound provides an alternative route to introduce a similar structural element in the form of a carbamate, which can also exhibit potent biological activity.

Furthermore, derivatives of cellulose (B213188) and amylose (B160209) bearing 3,5-dichlorophenylcarbamate groups, synthesized using the corresponding isocyanate, have been developed as chiral stationary phases for high-performance liquid chromatography (HPLC). researchgate.netnih.gov These materials are crucial for the separation of enantiomers of pharmaceutical compounds, a critical step in drug development and quality control. nih.gov A novel stability-indicating HPLC method for the enantiomeric purity of the drug eluxadoline (B110093) utilizes an amylose tris(3,5-dichlorophenyl carbamate) stationary phase. nih.gov This application underscores the importance of the 3,5-dichlorophenyl carbamate structure in the broader pharmaceutical landscape.

Role in Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. baranlab.org These reactions are of great interest in drug discovery and combinatorial chemistry due to their atom economy, operational simplicity, and ability to rapidly generate libraries of diverse compounds.

While there is limited direct evidence in the current literature of this compound being a standard reactant in well-established MCRs like the Ugi or Passerini reactions, its chemical properties suggest a potential role in the development of novel MCRs. Chloroformates, in general, are highly reactive electrophiles that readily react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. wikipedia.org

The development of new MCRs often involves the exploration of novel combinations of reactive functional groups. The reactivity of the chloroformate group could potentially be harnessed in a multicomponent setting. For example, a reaction could be designed where this compound reacts with a bifunctional molecule containing both an amine and another nucleophilic group, which could then participate in a subsequent cyclization or condensation with a third component.

Although the direct participation of this compound in named MCRs is not extensively documented, the principles of MCRs rely on the compatible reactivity of the components. The reliable and well-understood reactivity of chloroformates makes them plausible candidates for inclusion in the design of new, efficient one-pot synthetic methodologies for creating complex and biologically relevant molecules.

Role of 3,5 Dichlorophenyl Chloroformate in Polymer and Material Science Research

Utilization in Tailored Polymerization Initiator Design

The design of polymerization initiators is critical as it dictates the initiation efficiency, control over molar mass, and the dispersity of the resulting polymers. While direct research on 3,5-dichlorophenyl chloroformate as a standalone polymerization initiator is not extensively documented, its chemical structure lends itself to the synthesis of more complex, tailored initiators. The chloroformate group is highly reactive and can be used to introduce the 3,5-dichlorophenyl moiety onto a molecule designed to initiate polymerization.

For instance, a molecule with a hydroxyl or amine group capable of initiating polymerization can be functionalized with this compound. This reaction would yield a carbonate or carbamate (B1207046) linkage, respectively, and attach the dichlorophenyl group to the initiator. This approach allows for the introduction of specific functionalities into the polymer chain from the very beginning of the polymerization process. The bulky and electron-withdrawing nature of the 3,5-dichlorophenyl group can influence the initiator's reactivity and solubility, providing a tool for fine-tuning the initiation step in various polymerization techniques.

Synthesis of Monomers and Functional Polymer Building Blocks

The synthesis of novel monomers is a cornerstone of developing new polymeric materials with unique properties. klinger-lab.descitechdaily.com this compound serves as a valuable reagent for modifying existing molecules to create new, polymerizable monomers. scitechdaily.com By reacting it with compounds containing nucleophilic groups such as hydroxyl or amine functions, a wide array of monomers can be synthesized.

A primary application is in the creation of functional acrylates and methacrylates. For example, reacting this compound with a hydroxy-functional monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) would result in a new monomer with a pendant 3,5-dichlorophenyl carbonate group. This new monomer can then be polymerized or copolymerized to introduce the specific properties of the dichlorophenyl group into the final polymer. These properties can include altered solubility, increased thermal stability, and modified refractive index.

The versatility of this approach allows for the creation of a library of functional monomers from readily available starting materials. researchgate.net This strategy is crucial for developing materials for specialized applications where precise control over the chemical and physical properties of the polymer is required. klinger-lab.dersc.org

Preparation of Chiral Stationary Phases for Chromatographic Separations

One of the most significant applications of this compound in material science is in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). eijppr.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of enantiomers. eijppr.com The enantioselective properties of these CSPs are highly dependent on the nature of the substituents on the polysaccharide backbone.

This compound is a key reagent in the synthesis of cellulose and amylose carbamate derivatives. Specifically, it is used to create cellulose tris(3,5-dichlorophenylcarbamate) and amylose tris(3,5-dichlorophenylcarbamate). capes.gov.brepa.gov In this synthesis, the hydroxyl groups of the cellulose or amylose react with 3,5-dichlorophenyl isocyanate, which is often prepared from 3,5-dichloroaniline (B42879) and phosgene (B1210022) or a phosgene equivalent. While the isocyanate is the direct reactant with the polysaccharide, the synthesis of this crucial isocyanate often involves precursors derived from the corresponding chloroformate.

The resulting polysaccharide derivatives, when coated or immobilized onto a silica (B1680970) support, exhibit remarkable chiral recognition abilities. epa.govmdpi.commdpi.com The 3,5-dichlorophenyl groups provide a combination of dipole-dipole, hydrogen bonding, and π-π interactions that are essential for enantiomeric discrimination. The specific substitution pattern on the phenyl ring is critical for creating the well-defined chiral environment necessary for effective separation.

The table below summarizes key characteristics of a well-known chiral stationary phase synthesized using a 3,5-dichlorophenyl derivative.

Chiral Stationary Phase Chiral Selector Support Key Interactions for Chiral Recognition
CHIRALPAK® ICCellulose tris(3,5-dichlorophenylcarbamate)Silica GelDipole-dipole, Hydrogen bonding, π-π stacking

Development of Functional Polycarbonates and Polyurethanes

The development of functional polycarbonates and polyurethanes with tailored properties is another area where this compound finds application. The chloroformate group is a precursor to the carbonate and urethane (B1682113) linkages that form the backbones of these polymers.

In the synthesis of polycarbonates, this compound can be used to introduce dichlorophenyl groups into the polymer structure. This can be achieved by reacting it with a diol. The resulting polycarbonate would have dichlorophenyl carbonate units, which can significantly influence the material's properties. The bulky and rigid nature of the dichlorophenyl group can enhance the glass transition temperature (Tg) and thermal stability of the polycarbonate. Furthermore, the chlorine atoms can modify the polymer's refractive index and its resistance to certain solvents.

Similarly, in the synthesis of polyurethanes, while diisocyanates are the more common monomers, chloroformates can be used in alternative synthetic routes. By reacting this compound with a diamine, a bis(carbamoyl chloride) could potentially be formed, which could then react with a diol to form a polyurethane. More commonly, the chloroformate can be used to synthesize specific diols or chain extenders that are then incorporated into a polyurethane formulation. This allows for the precise placement of the functional dichlorophenyl group within the polymer architecture, leading to polyurethanes with enhanced thermal properties and specific interaction capabilities.

Application in Advanced Cross-linking Strategies for Polymeric Materials

Cross-linking is a crucial process for improving the mechanical properties, thermal stability, and solvent resistance of polymeric materials. mdpi.comresearchgate.net Advanced cross-linking strategies often involve the use of multifunctional reagents that can form covalent bonds between polymer chains. mdpi.comnih.gov

This compound can be utilized to create cross-linkable sites within a polymer. For instance, a polymer with pendant hydroxyl groups can be partially functionalized with this compound. The remaining hydroxyl groups can then be reacted with a diisocyanate or another cross-linking agent to form a network. The incorporated dichlorophenyl groups can influence the cross-linking density and the final properties of the cross-linked material.

Furthermore, the reactivity of the chloroformate group itself can be exploited in cross-linking reactions. A polymer containing groups that can react with chloroformates, such as amines or hydroxyls, can be cross-linked by adding this compound as a small-molecule cross-linker. This approach, however, requires careful control of the reaction conditions to avoid unwanted side reactions.

A more sophisticated strategy involves the synthesis of cross-linking agents that contain the 3,5-dichlorophenyl moiety. For example, a molecule with two chloroformate groups attached to a central core could be synthesized and used to cross-link polymers containing hydroxyl or amine functionalities. The presence of the dichlorophenyl group within the cross-link can impart specific properties to the resulting network, such as increased rigidity and altered surface energy. researchgate.net

The table below outlines potential cross-linking strategies involving this compound.

Cross-linking Strategy Description Potential Effect of 3,5-Dichlorophenyl Group
Pendant Functional Group Modification Polymers with pendant hydroxyl or amine groups are partially reacted with this compound before cross-linking through the remaining functional groups.Influences cross-linking density and introduces specific interactions within the network.
Small-Molecule Cross-linker This compound is used directly to link polymer chains containing reactive functional groups.Introduces rigid dichlorophenyl units at the cross-link junctions.
Custom Cross-linking Agent Synthesis A di- or multifunctional cross-linking agent containing the 3,5-dichlorophenyl moiety is synthesized and used to form the polymer network.Allows for precise control over the structure of the cross-links and the resulting material properties.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dichlorophenyl chloroformate, and what key reaction conditions are required?

this compound is typically synthesized via the reaction of 3,5-dichlorophenol with phosgene (COCl₂) in the presence of a base such as pyridine or triethylamine. The base acts as an acid scavenger to neutralize HCl byproducts. The reaction is conducted in an inert solvent (e.g., dichloromethane or THF) under controlled temperatures (0–25°C). Post-reaction purification involves distillation or column chromatography to isolate the chloroformate .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Chloroformates, including 3,5-dichlorophenyl derivatives, are highly reactive and corrosive. Key precautions include:

  • Use of fume hoods and PPE (gloves, goggles, lab coats).
  • Avoidance of moisture to prevent hydrolysis, which releases HCl and CO₂.
  • Storage in airtight containers under anhydrous conditions (e.g., desiccators).
    Refer to safety guidelines for chloroformates, which highlight risks of respiratory and dermal irritation .

Q. What are the primary nucleophilic substitution reactions involving this compound, and what products are formed?

The compound reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively. For example:

  • With primary amines : Forms carbamates (e.g., RNHC(O)OR').
  • With methanol : Produces methyl carbonates.
    Reactions are typically conducted in aprotic solvents at ambient temperatures .

Advanced Research Questions

Q. How can reaction selectivity be optimized when using this compound in multi-step syntheses?

Selectivity depends on:

  • Solvent choice : Polar aprotic solvents (e.g., THF) favor faster reaction kinetics.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis.
  • Stoichiometry : Excess nucleophile (1.5–2 eq.) ensures complete conversion.
    For example, in peptide coupling, slow addition of the nucleophile minimizes racemization .

Q. What analytical techniques are recommended for characterizing intermediates and final products derived from this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm).
  • LC-MS : Validates molecular weight and purity of products (e.g., carbamates).
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1750–1800 cm⁻¹) .

Q. How does the electronic nature of the 3,5-dichlorophenyl group influence reactivity compared to other chloroformates?

The electron-withdrawing chlorine substituents enhance electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles. This contrasts with methyl-substituted analogs, where electron-donating groups reduce reactivity. Computational studies (e.g., DFT) can quantify this effect by analyzing charge distribution .

Q. What strategies mitigate hydrolysis of this compound during aqueous-phase reactions?

  • Use of anhydrous solvents (e.g., dried THF).
  • Addition of molecular sieves to absorb trace moisture.
  • Buffering with mild bases (e.g., NaHCO₃) to neutralize HCl without accelerating hydrolysis .

Q. How is this compound utilized in the synthesis of bioactive molecules or haptens?

The compound serves as a key intermediate for:

  • Hapten design : Conjugation to carrier proteins via amine or thiol groups (e.g., in immunoassays for pesticide detection).
  • Drug candidates : Synthesis of antimicrobial or antifungal agents via carbamate linkages.
    Methodology involves coupling the chloroformate to target molecules under inert atmospheres .

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